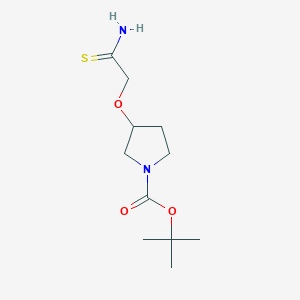
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a compound that incorporates both benzofuran and pyridazine functional groups. These structures often imbue the molecule with unique chemical and biological properties that make it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can be approached through multiple synthetic routes. A common method involves the coupling of a benzofuran carboxylic acid derivative with a pyridazinone precursor. The reaction typically employs a coupling reagent such as carbodiimide in the presence of a base. Reaction conditions usually involve mild heating and a suitable solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial synthesis may scale up the laboratory procedures, optimizing conditions for yield and purity. Techniques like continuous flow chemistry might be employed to streamline the process, ensuring efficient reaction times and consistent product quality. Safety protocols are integral during industrial production to handle the reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions including:
Oxidation: : The compound might be oxidized at the benzofuran moiety or the pyridazinone ring.
Reduction: : The compound can be reduced to form different derivatives, possibly affecting the pyridazinone ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound at specific sites, especially around the aromatic rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the reactive intermediates.
Major Products
The major products of these reactions often include various substituted derivatives, which can further undergo functionalization for specific applications.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is investigated in multiple scientific areas:
Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.
Biology: : The compound may be explored for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: : Research might focus on its application in drug development for its potential therapeutic effects.
Industry: : It could be used in materials science for creating specialized polymers or other advanced materials.
Mechanism of Action
The compound’s effects are typically exerted through its interactions with specific molecular targets. These might include:
Enzymes: : Inhibiting or modulating enzyme activity.
Receptors: : Binding to certain receptors to elicit a biological response.
Pathways: : Affecting biochemical pathways that are crucial for certain cellular functions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide might exhibit unique properties due to the combination of the benzofuran and pyridazinone rings.
Similar Compounds
Benzofuran derivatives
Pyridazinone derivatives
Related heterocyclic compounds that have similar functional groups but differ in their overall structure and reactivity.
This compound stands out for its potential versatility and the specific interactions it can undergo, making it a compound of significant interest across multiple disciplines.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-12-5-1-2-6-13(12)22-14/h1-3,5-7,9,11H,4,8,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUGODGHMBZQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)
![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962761.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)

![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)


